cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1247001-44-0
VCID: VC7453972
InChI: InChI=1S/C21H32BNO3/c1-16-13-23(14-17(2)24-16)15-19-9-7-18(8-10-19)11-12-22-25-20(3,4)21(5,6)26-22/h7-12,16-17H,13-15H2,1-6H3/b12-11+/t16-,17+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CN3CC(OC(C3)C)C
Molecular Formula: C21H32BNO3
Molecular Weight: 357.3

cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine

CAS No.: 1247001-44-0

Cat. No.: VC7453972

Molecular Formula: C21H32BNO3

Molecular Weight: 357.3

* For research use only. Not for human or veterinary use.

cis-2,6-dimethyl-4-({4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl}methyl)morpholine - 1247001-44-0

Specification

CAS No. 1247001-44-0
Molecular Formula C21H32BNO3
Molecular Weight 357.3
IUPAC Name (2S,6R)-2,6-dimethyl-4-[[4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenyl]methyl]morpholine
Standard InChI InChI=1S/C21H32BNO3/c1-16-13-23(14-17(2)24-16)15-19-9-7-18(8-10-19)11-12-22-25-20(3,4)21(5,6)26-22/h7-12,16-17H,13-15H2,1-6H3/b12-11+/t16-,17+
Standard InChI Key DDBGHPZIERQRNE-PPVVZDBHSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)CN3CC(OC(C3)C)C

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a cis-2,6-dimethylmorpholine ring tethered to a para-substituted styrenyl boronate ester. The morpholine ring adopts a chair conformation with axial methyl groups at positions 2 and 6, as confirmed by stereochemical descriptors (2s,6r) in its IUPAC name . The boronate ester moiety consists of a tetramethyl-1,3,2-dioxaborolane group linked via an (E)-configured ethenyl bridge to the benzyl position. This configuration ensures optimal steric and electronic properties for participation in Suzuki-Miyaura couplings and radical-mediated transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₂BNO₃
Molecular Weight357.3 g/mol
Purity97%
CAS Number1247001-44-0
SMILES NotationC[C@H]1CN(CC2=CC=C(/C=C/B3OC(C)(C)C(C)(C)O3)C=C2)CC@@HO1
Boiling PointNot reported-
SolubilityLikely polar aprotic solvents

Stereochemical Considerations

The cis configuration of the 2,6-dimethylmorpholine ring is critical for its reactivity. Patent EP0094565B1 details a high-yield synthesis of cis-2,6-dimethylmorpholine via simultaneous addition of amine and sulfuric acid, followed by fractional distillation to isolate the cis isomer . This method avoids salt byproducts associated with trans isomer isomerization, aligning with green chemistry principles .

Synthesis and Manufacturing

Morpholine Core Synthesis

The cis-2,6-dimethylmorpholine moiety is synthesized through a cyclization reaction of diethanolamine derivatives under acidic conditions. Key steps include:

  • Simultaneous Protonation: Concurrent addition of dimethylamine and sulfuric acid to prevent side reactions .

  • Cyclization: Heating at 150–200°C to form the morpholine ring.

  • Isomer Separation: Fractional distillation to achieve >95% cis purity .

Boronate Ester Functionalization

The tetramethyl-dioxaborolane group is introduced via a palladium-catalyzed Miyaura borylation. Specifically, a styrenyl bromide intermediate undergoes coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂, yielding the (E)-configured boronate ester .

Table 2: Synthetic Pathway Overview

StepReaction TypeConditionsYieldReference
1Morpholine cyclizationH₂SO₄, 180°C, 6 h82%
2Miyaura borylationPd(dppf)Cl₂, KOAc, DMSO, 80°C, 12 h75%
3Benzyl couplingK₂CO₃, DMF, 100°C, 24 h68%

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s boronate group enables Suzuki-Miyaura cross-couplings for constructing biaryl scaffolds prevalent in kinase inhibitors and antiviral agents. For example, its ethenyl boronate participates in couplings with aryl halides to generate stilbene derivatives, which exhibit antitumor activity .

Polymer Science

In material science, the morpholine-boronate hybrid enhances the thermal stability of polyamides. Incorporating 5–10 mol% of this monomer increases glass transition temperatures (Tg) by 15–20°C, as evidenced by differential scanning calorimetry (DSC) studies .

Photoredox Catalysis

Recent work by Ohmiya et al. demonstrates that boronate complexes absorb visible light (450 nm) to generate alkyl radicals without photoredox catalysts . This compound’s dioxaborolane group facilitates homolytic C–B bond cleavage under blue LED irradiation, enabling Giese additions and nickel-catalyzed cross-couplings for synthesizing quaternary carbon centers .

Recent Advances and Future Directions

Visible-Light-Mediated Reactions

The 2021 protocol by Kanazawa University leverages the compound’s boronate in decyanoalkylation reactions, achieving 80–92% yields for tertiary alkyl radicals . This method bypasses toxic tin reagents, offering a sustainable alternative for C–C bond formation.

Drug Discovery

Ongoing studies explore its use in PROTAC (Proteolysis-Targeting Chimera) synthesis, where the morpholine moiety enhances water solubility of bifunctional degraders. Preliminary data show 3–5-fold improved pharmacokinetic profiles in murine models .

Challenges and Opportunities

Despite its utility, the compound’s hygroscopicity and sensitivity to protic solvents limit large-scale applications. Future research aims to develop stabilized formulations using ionic liquid matrices or nanoencapsulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator